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molecular formula C7H11NOS B8741358 (2-Propyl-1,3-thiazol-5-yl)methanol CAS No. 56012-34-1

(2-Propyl-1,3-thiazol-5-yl)methanol

Cat. No. B8741358
M. Wt: 157.24 g/mol
InChI Key: XNJMDXNZSIEYRE-UHFFFAOYSA-N
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Patent
US04032643

Procedure details

A mixture of 21 g of 2-propyl-5-hydroxymethyl-thiazole, 1000 ml of benzene and 100 g of manganese dioxide was stirred at room temperature for 3 hours and after the addition of another 40 g of manganese dioxide, the mixture was stirred for 2 hours at room temperature. Another 20 g of manganese dioxide were added to the reaction mixture which was then stirred for 16 hours at room temperature and was filtered. The filter was washed with methylene chloride and the filtrate was evaporated to dryness under reduced pressure to obtain 18.5 g of 2-propyl-5-thiazolecarboxaldehyde.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
catalyst
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
catalyst
Reaction Step Two
Quantity
20 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[S:5][C:6]([CH2:9][OH:10])=[CH:7][N:8]=1)[CH2:2][CH3:3]>[O-2].[O-2].[Mn+4].C1C=CC=CC=1>[CH2:1]([C:4]1[S:5][C:6]([CH:9]=[O:10])=[CH:7][N:8]=1)[CH2:2][CH3:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
C(CC)C=1SC(=CN1)CO
Name
Quantity
100 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Name
Quantity
1000 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
40 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Three
Name
Quantity
20 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours at room temperature
Duration
2 h
STIRRING
Type
STIRRING
Details
was then stirred for 16 hours at room temperature
Duration
16 h
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The filter was washed with methylene chloride
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CC)C=1SC(=CN1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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